2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with chlorine atoms at positions 2 and 6, and an aldehyde group at position 3. Its molecular formula is C₈H₄Cl₂N₂O, with an average molecular mass of 215.04 g/mol (inferred from structural analogs in ). The aldehyde group at C3 provides a reactive site for further chemical modifications, such as Schiff base formation or condensation reactions, which are critical in medicinal chemistry for enhancing bioactivity . Chlorine substituents at C2 and C6 are electron-withdrawing groups (EWGs), likely influencing electronic properties, binding affinity, and metabolic stability compared to analogs with different substituents or positions .
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-8(10)6(4-13)12(7)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLBJAAARVDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566154 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131773-22-3 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the formylation of 2,6-dichloroimidazo[1,2-a]pyridine using the Vilsmeier-Haack reagent. This reaction is carried out at elevated temperatures, usually around 70°C, for several hours to achieve high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems also helps in maintaining consistent product quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: 2,6-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2,6-Dichloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 2,6-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde exhibit promising anticancer properties. For example, derivatives of imidazo[1,2-a]pyridine have been shown to act as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. Inhibition of PI3K has been linked to reduced tumor growth in various cancer models, including lung and pancreatic cancers .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Similar pyridine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. These compounds can serve as lead structures for the development of new antibiotics or antifungal agents .
2.1 Inhibition of PI3K Pathways
The modulation of PI3K pathways by this compound suggests its potential use in treating autoimmune diseases and neurodegenerative disorders. Studies have shown that inhibition of PI3K can alleviate symptoms in models of multiple sclerosis and Alzheimer's disease by reducing inflammatory responses and improving neuronal health .
2.2 Antitumor Mechanisms
The compound's ability to interfere with tumor microenvironments makes it a candidate for further exploration in oncology. Research has indicated that it may enhance the recruitment of immune cells to tumors, thus promoting anti-tumor immunity while potentially reducing the adverse effects associated with traditional chemotherapeutics .
Synthetic Methodologies
3.1 Synthesis of Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving nucleophilic substitutions and condensation reactions. For instance, the reaction conditions typically include the use of acetic acid as a solvent and bromination steps to introduce chlorine substituents effectively .
Table 1: Summary of Synthetic Routes for this compound
| Reaction Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Bromination | Bromine | Acetic Acid, 20°C | High |
| Condensation | Amines | DMF | Moderate |
Case Studies
4.1 Case Study: Anticancer Research
A study published in Cancer Cell examined the effects of PI3K inhibitors derived from imidazo[1,2-a]pyridine structures on tumor growth in mice models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .
4.2 Case Study: Antimicrobial Efficacy
In another research effort, derivatives of imidazo[1,2-a]pyridine were tested against clinical isolates of resistant bacterial strains. The findings suggested that these compounds could serve as effective alternatives to existing antibiotics due to their unique mechanisms of action against bacterial cell walls .
Mechanism of Action
The mechanism of action of 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Fluoro vs. Nitro Groups
- 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives (): Fluorine at C6 enhances ureaase inhibitory activity. Analogs 4i, 4o, 4g, and 4h (oxazole derivatives) exhibited IC₅₀ values of 5.68–10.45 μM, surpassing the standard thiourea drug (IC₅₀ ~20 μM). The -OH, -CF₃, and -NO₂ groups in these derivatives improved activity through hydrogen bonding (e.g., -OH with Arg439) and electronic effects (e.g., -CF₃ increasing lipophilicity) . Key Insight: Fluorine’s smaller atomic radius and higher electronegativity may allow tighter binding compared to bulkier chlorines in the 2,6-dichloro analog.
- 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (): With a single chlorine at C6, this compound (C₈H₅ClN₂O, mass 180.59 g/mol) lacks the steric and electronic effects of the 2,6-dichloro analog.
6-Nitroimidazo[1,2-a]pyridine-3-carbaldehyde ():
The nitro group at C6 introduces strong EWG effects and hydrogen-bonding capabilities. In crystal structures, nitro groups participate in C–H⋯O/N interactions, stabilizing molecular packing . This suggests nitro-substituted analogs could exhibit enhanced binding in biological systems compared to chloro derivatives.
Positional Isomerism: 2,6-Dichloro vs. 6,8-Dichloro vs. 6-Bromo
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid ():
The 6,8-dichloro substitution (C₁₁H₇ClF₄N₂O₃, mass 326.63 g/mol) and carboxylic acid group at C2 contrast sharply with the 2,6-dichloro-aldehyde analog. The carboxylic acid group increases polarity, likely reducing membrane permeability but enhancing water solubility .- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (): Bromine at C6 (larger and less electronegative than chlorine) was used in Mizoroki–Heck reactions to synthesize phosphonocarboxylates targeting RGGT inhibitors. The C6 substituent’s bulkiness may hinder enzyme binding but improve selectivity .
Functional Group Variations: Aldehyde vs. Oxazole vs. Chalcone
Imidazopyridine-Oxazole Derivatives ():
Replacing the aldehyde with oxazole (e.g., compounds 4a-p ) retained ureaase inhibition, with IC₅₀ values as low as 5.68 μM . The oxazole ring contributes π-π stacking interactions with enzyme active sites .Chalcone Derivatives ():
Condensation of 2-phenylimidazopyridine-3-carbaldehyde with heterocyclic ketones yielded chalcones (e.g., 5a-f ) with IR-confirmed carbonyl (1685–1600 cm⁻¹) and aromatic (1580–1400 cm⁻¹) functionalities. These compounds’ extended conjugation may enhance antimicrobial or anticancer activity .Schiff Bases ():
The aldehyde group in 2,6-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde can react with amines to form Schiff bases (e.g., 1a-l ), which are explored for antimicrobial applications .
Biological Activity
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4Cl2N2O. It belongs to the imidazo[1,2-a]pyridine family and is recognized for its potential biological activities, particularly in medicinal chemistry and material science. This compound has garnered attention due to its unique structural characteristics and its applications in various fields, including biology and medicine.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which leads to the suppression of cancer cell growth and other biological effects. Its dual chlorine substitution at the 2 and 6 positions enhances its reactivity and potential as a bioactive molecule compared to its analogs .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it has been studied as a potential inhibitor of mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase), both of which are critical in cancer biology .
Comparative Studies
In comparative studies with similar compounds, this compound demonstrates enhanced biological activity due to its unique structural features. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Cl at position 6 | Moderate anticancer activity |
| 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Cl at position 2 | Lower enzyme inhibition |
| This compound | Cl at positions 2 and 6 | Stronger enzyme inhibition and cytotoxicity |
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited mTOR signaling in cancer cells. The results showed a significant reduction in cell viability in treated groups compared to controls .
- Antimicrobial Activity : Research indicated that this compound also exhibits antimicrobial properties against various pathogens. It was found that modifications to the imidazo structure could enhance its effectiveness against specific bacterial strains .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development. Its ability to inhibit critical pathways in cancer progression suggests potential therapeutic applications:
- Cancer Treatment : Investigations into its use as an anticancer agent are ongoing, focusing on its efficacy against different cancer types.
- Antimicrobial Agents : The compound's antimicrobial properties are being explored for potential applications in treating infections caused by resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
